![molecular formula C11H18O4 B8616313 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is a compound characterized by its unique spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activities . This compound features a bicyclic ring system with three oxygen atoms, making it a trioxaspiro compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal can be achieved through stereoselective synthesis from d-glucose. The process involves multiple steps, including glycosylation and ketalization . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroacetal ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetal derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its spiroacetal structure which is common in many bioactive natural products.
Wirkmechanismus
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal involves its interaction with various molecular targets. The spiroacetal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with two oxygen atoms in the ring system.
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine: Another trioxaspiro compound with an amine group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate: A spiroacetal compound with a trifluoromethanesulfonate group.
Uniqueness
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is unique due to its specific spiroacetal structure with three oxygen atoms, which is less common compared to other spiroacetal compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal |
InChI |
InChI=1S/C11H18O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h5,10H,1-4,6-9H2 |
InChI-Schlüssel |
JKFDTVNZZKMPBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C12OCCO2)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


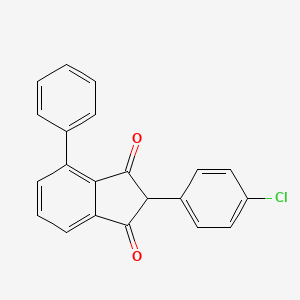

![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)
![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrobromide](/img/structure/B8616258.png)

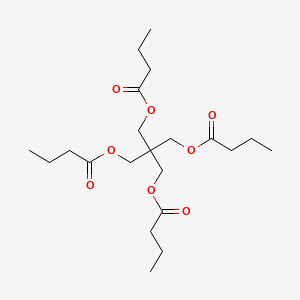
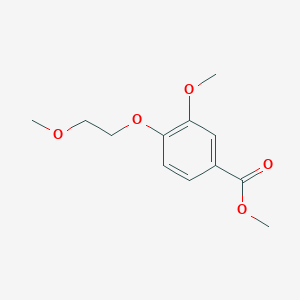
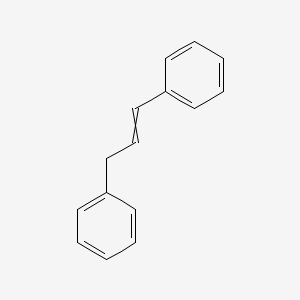
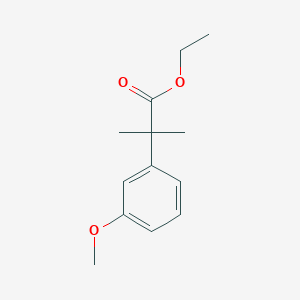
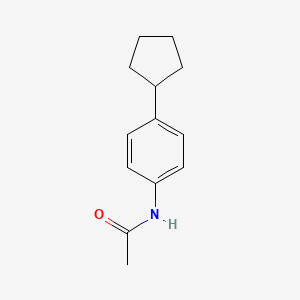


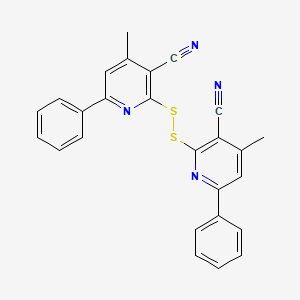
![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)
